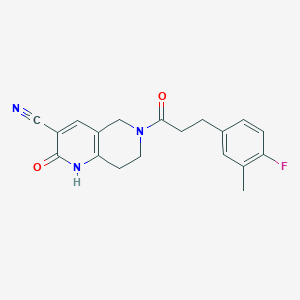
4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one, also known as a compound X, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, compound X has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the regulation of cell cycle progression and modulation of signaling pathways. In neuroprotection, compound X has been found to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation. In anti-inflammatory therapy, compound X has been shown to inhibit the production of inflammatory cytokines and reduce the severity of inflammation in various animal models.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. In cancer cells, compound X has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce cell cycle arrest, which leads to the inhibition of cell proliferation. In neuroprotection, compound X has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. In anti-inflammatory therapy, compound X has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the activation of antioxidant and detoxification enzymes, and the reduction of inflammation. These effects are mediated through the modulation of various signaling pathways and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound X in lab experiments is its potential for diverse biological activities, which can be studied in various cell lines and animal models. Another advantage is its synthetic nature, which allows for the production of large quantities of the compound for research purposes. However, one of the limitations of using compound X is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on compound X, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, the development of analogs and derivatives of compound X can lead to the discovery of more potent and selective compounds with diverse biological activities. Furthermore, the elucidation of the mechanism of action of compound X can provide insights into the development of novel therapies for various diseases.
Conclusion:
In conclusion, compound X is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its diverse biological activities, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of antioxidant and detoxification enzymes, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in various diseases.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process that involves the condensation of 2-hydroxyacetophenone and 2-methyl-4-methoxybenzaldehyde, followed by cyclization and demethylation reactions. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-11-7-8-14-15(10-18(21)24-19(14)12(11)2)17-9-13-5-4-6-16(22-3)20(13)23-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJUHOHQPOSVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

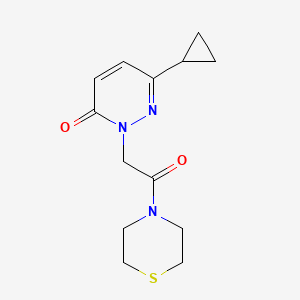


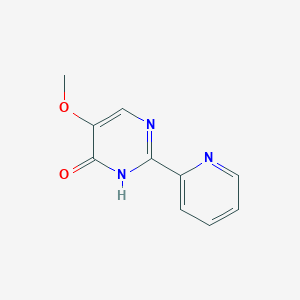
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2660176.png)



![1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol](/img/structure/B2660181.png)
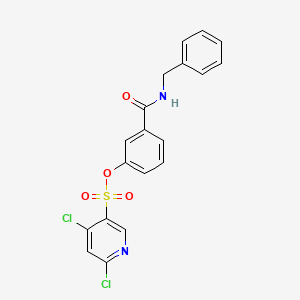

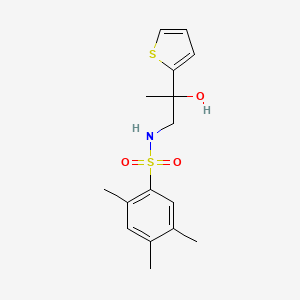
![3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2660188.png)
